molecular formula C12H13ClFNO B7859164 1-(5-Chloro-2-fluorobenzoyl)piperidine

1-(5-Chloro-2-fluorobenzoyl)piperidine

Cat. No.: B7859164
M. Wt: 241.69 g/mol
InChI Key: YWDAOUJGPCPVSA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzoyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-fluorobenzoyl group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-fluorobenzoyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-fluorobenzoyl chloride with piperidine in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorobenzoyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives, such as hydroxylated or carboxylated products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Substitution reactions often use nucleophiles such as halides, alcohols, or amines, and may require catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation: Hydroxylated or carboxylated derivatives.

  • Reduction: Reduced amines.

  • Substitution: Aromatic derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-2-fluorobenzoyl)piperidine has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-fluorobenzoyl)piperidine exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorobenzoyl)piperidine is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Chlorobenzoyl)piperidine: Similar structure but lacks the fluorine atom.

  • 1-(2-Fluorobenzoyl)piperidine: Similar structure but lacks the chlorine atom.

  • 1-(3-Chloro-4-fluorobenzoyl)piperidine: Similar structure but with different positions of chlorine and fluorine.

These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

(5-chloro-2-fluorophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAOUJGPCPVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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